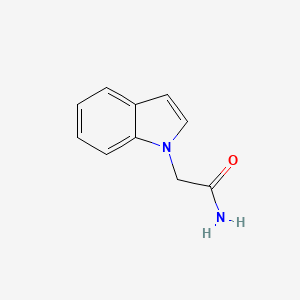

2-(1H-indol-1-yl)acetamide

Overview

Description

2-(1H-Indol-1-yl)acetamide is an indole-derived acetamide compound characterized by an indole ring substituted at the 1-position with an acetamide group via a methylene bridge. Its synthesis typically involves alkylation of indole with ethyl bromoacetate under basic conditions, followed by hydrolysis and coupling with carbamimidoyl groups or other substituents (e.g., via HATU-mediated reactions) . Key spectral data include $ ^1 \text{H-NMR} $ signals at δ 7.65–7.62 (d, $ J = 7.5 \, \text{Hz} $, 1H), 4.79 (s, 2H), and a molecular ion peak at $ m/z $ 216.9 [M+H]$^+$ .

Mechanism of Action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors . These compounds have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit viral replication . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the synthesis of prostaglandin H2 (PGH2), a key step in prostanoid synthesis .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other effects .

Biochemical Analysis

Biochemical Properties

2-(1H-indol-1-yl)acetamide, like other indole derivatives, has been found to possess various biological activities . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, some indole derivatives have been found to inhibit Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death . The specific interactions of this compound with these or other biomolecules have not been fully elucidated.

Cellular Effects

For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of viruses such as influenza A and Coxsackie B4 . Other indole derivatives have been found to have anticancer activity, inhibiting the growth of cancer cells .

Molecular Mechanism

Some indole derivatives have been found to inhibit the activity of Bcl-2 and Mcl-1 proteins, which are involved in regulating cell death . These compounds bind to the active pocket of these proteins through Van der Waals forces and hydrogen bonds .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have diverse biological activities and have the potential to be explored for new therapeutic possibilities .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been well-studied. It is known that indole derivatives can have diverse biological activities and have the potential to be explored for new therapeutic possibilities .

Metabolic Pathways

It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Transport and Distribution

It is known that indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can exert a variety of local and heterotopic biological effects by circulating in the plasma .

Subcellular Localization

It is known that indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can exert a variety of local and heterotopic biological effects by circulating in the plasma .

Biological Activity

2-(1H-indol-1-yl)acetamide, also known as indole-2-acetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety linked to an acetamide group. This configuration is crucial as both the indole and acetamide functionalities contribute to its biological activity. The indole structure is known for its role in neurotransmitter systems and various signaling pathways, while the acetamide group enhances solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated that derivatives of indole compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of tubulin polymerization. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | ~25 | Induction of apoptosis |

| N-(6-amino-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide | MDA-MB-231 | ~30 | Tubulin destabilization |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Inhibitors targeting β-secretase (BACE1), which is involved in amyloid plaque formation, have been developed based on the indole structure. Studies have shown that certain derivatives can significantly inhibit BACE1 activity with IC50 values ranging from 0.90 µM to 0.22 µM . This suggests a promising avenue for developing treatments for Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and neurodegeneration, such as BACE1.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Tubulin Interaction : Similar compounds destabilize microtubules, which is a critical mechanism for anticancer activity.

Study on Antiviral Activity

A recent study explored the antiviral potential of indole derivatives against SARS-CoV-2. Compounds structurally related to this compound were screened for their ability to inhibit RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Several candidates demonstrated significant inhibition with low cytotoxicity, highlighting the potential of indole-based compounds in antiviral therapy .

Clinical Implications

The therapeutic implications of this compound extend beyond cancer and neurodegeneration. Its anti-inflammatory properties have been noted in various studies, suggesting potential applications in treating inflammatory diseases . The unique combination of the indole and acetamide moieties may enhance its pharmacological profile compared to simpler structures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1H-indol-1-yl)acetamide derivatives?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Indole-3-carbaldehyde oxime formation : Reaction of 1H-indole-3-carbaldehyde with hydroxylamine in ethanol under reflux .

Condensation : The oxime intermediate reacts with substituted 2-chloroacetamide derivatives in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) to yield target derivatives .

- Key Considerations : Reaction time (4–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for oxime:chloroacetamide) are critical for optimizing yields (62–92%) .

Q. How are structural and purity characteristics validated for these compounds?

- Methodological Answer : A combination of spectroscopic and analytical techniques is used:

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1704–1760 cm, NH bends at 1602–1646 cm) .

- H-NMR : Assigns proton environments (e.g., aromatic protons at δ 6.98–7.90 ppm, oxime protons at δ 8.79–9.21 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular ions (e.g., [M+H] peaks for CHNOCl at m/z 344.08) .

- Elemental Analysis : Validates purity (>95% for most derivatives) .

Q. What in vitro assays are used to assess antioxidant activity?

- Methodological Answer :

- FRAP (Ferric Reducing Antioxidant Power) : Measures reduction of Fe-TPTZ to Fe-TPTZ (absorbance at 593 nm). Compounds are tested at 10–100 μM concentrations, with activity quantified as μM Fe equivalents .

- DPPH Radical Scavenging : Evaluates hydrogen-donating capacity (absorbance at 517 nm). IC values are calculated; active compounds (e.g., 3j, 3a) show IC < 50 μM, comparable to ascorbic acid .

Advanced Research Questions

Q. How do substituent position and electronic effects modulate antioxidant activity?

- Methodological Answer :

- Ortho vs. Meta/Para Halogens : Ortho-substituted Cl/Br derivatives (e.g., 3j, 3a) exhibit superior activity due to enhanced electron-withdrawing effects and steric stabilization of radical intermediates. For example, 3j (2-Cl) shows FRAP activity of 850 μM Fe vs. 720 μM for 3b (3-Cl) .

- Electron-Donating Groups : Methoxy or methyl groups at para positions reduce activity (e.g., 3m FRAP: 650 μM) compared to halogens .

- Experimental Design : Systematic substitution patterns (Cl, Br, F, CF) are tested using FRAP/DPPH dose-response curves and correlated with Hammett σ constants .

Q. What computational strategies validate geometric and electronic properties?

- Methodological Answer :

- Geometric Optimization : PM3 semi-empirical methods and 6-311++G(d,p) basis sets (Gaussian 09) optimize molecular geometries. Bond lengths (e.g., C(9)-N(1) = 1.376 Å) align with X-ray data (error < 0.02 Å) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity; lower gaps correlate with higher antioxidant activity (e.g., 3j: ΔE = 4.12 eV) .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Monochromatic Cu-Kα radiation (λ = 0.83452 Å) at 296 K with a CCD detector. For compound 3a, 7351 reflections were collected (R = 0.042) .

- Refinement : SHELXL-97 refines structures via full-matrix least-squares. Key parameters: R1 = 0.058, wR2 = 0.162 for 3a. Displacement parameters and hydrogen bonding (e.g., N–H···O) are analyzed .

Q. What mechanistic insights explain KRASG12C inhibition by this compound derivatives?

- Methodological Answer :

- Covalent Binding : The acetamide carbonyl reacts with Cys12 in KRASG12C (confirmed via LC-MS/MS). Binding kinetics (k/K = 0.15 μMs) are quantified using jump-dilution assays .

- Structural Dynamics : Molecular docking (AutoDock Vina) shows a binding pose with ΔG = −9.2 kcal/mol. Key interactions: π-π stacking (indole-Phe28) and hydrogen bonds (acetamide-Asp69) .

Q. How do structural modifications (e.g., sulfonyl groups) alter pharmacological profiles?

- Methodological Answer :

- Sulfonyl Incorporation : Derivatives like 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide show enhanced metabolic stability (t > 6 hours in liver microsomes) due to reduced CYP450 oxidation .

- Benzodioxole Derivatives : N-(1,3-benzodioxol-5-yl) analogs exhibit dual 5-LOX/COX-2 inhibition (IC = 1.2 μM and 2.8 μM, respectively), attributed to hydrophobic cavity penetration in enzyme active sites .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Structural differences among indole acetamides significantly influence their physicochemical and biological profiles. Key examples include:

- Substituent Effects: Halogens (Cl, F): Enhance lipophilicity and metabolic stability, as seen in anticancer derivatives 10j and 10l . Aromatic Rings (Naphthalen-1-yl, Pyridin-2-yl): Improve π-π stacking interactions with biological targets, enhancing anticancer potency . Hydroxyimino Groups: Increase antioxidant capacity via radical scavenging, as demonstrated by 3a and 3j .

Properties

IUPAC Name |

2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10(13)7-12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUZMSMGSOUFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39597-63-2 | |

| Record name | Indole-N-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039597632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLE-N-ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB9DLF2WND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.